2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid 2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1142214-69-4
VCID: VC8051357
InChI: InChI=1S/C15H20N4O3/c1-15(2)10(11(15)13(21)22)12(20)18-6-8-19(9-7-18)14-16-4-3-5-17-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,22)
SMILES: CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C
Molecular Formula: C15H20N4O3
Molecular Weight: 304.34 g/mol

2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid

CAS No.: 1142214-69-4

Cat. No.: VC8051357

Molecular Formula: C15H20N4O3

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-YL)-carbonyl]cyclopropanecarboxylic acid - 1142214-69-4

Specification

CAS No. 1142214-69-4
Molecular Formula C15H20N4O3
Molecular Weight 304.34 g/mol
IUPAC Name 2,2-dimethyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C15H20N4O3/c1-15(2)10(11(15)13(21)22)12(20)18-6-8-19(9-7-18)14-16-4-3-5-17-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,22)
Standard InChI Key RTOGGNKEKCMWCV-UHFFFAOYSA-N
SMILES CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C
Canonical SMILES CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=NC=CC=N3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named 2,2-dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)-carbonyl]cyclopropanecarboxylic acid, with the molecular formula C₁₅H₂₀N₄O₃ and a molar mass of 304.34 g/mol . Its CAS registry number is 1142214-69-4, and it is classified as an irritant .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1142214-69-4
Molecular FormulaC₁₅H₂₀N₄O₃
Molar Mass304.34 g/mol
Hazard ClassificationIrritant

Structural Features

The molecule comprises:

  • A cyclopropane ring substituted with two methyl groups at the 2-position and a carboxylic acid group at the 1-position.

  • A piperazine ring linked via a carbonyl group at the 3-position of the cyclopropane.

  • A pyrimidin-2-yl group attached to the piperazine’s 4-position .

The cyclopropane ring introduces significant steric strain, potentially influencing reactivity and binding affinity in biological systems. The pyrimidine moiety, a heteroaromatic ring with two nitrogen atoms, may participate in hydrogen bonding and π-π interactions, common in drug-receptor interactions .

Synthesis and Manufacturing

Challenges in Synthesis

  • Steric Hindrance: The geminal dimethyl groups on the cyclopropane ring may impede reaction kinetics during piperazine coupling.

  • Stereochemical Control: Achieving regioselectivity in pyrimidine substitution on the piperazine ring requires careful optimization .

Physicochemical Properties

Spectral Data

Though experimental spectra are unavailable, computational models predict:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and amide).

  • ¹H NMR: Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm) and pyrimidine aromatic protons (δ 8.5–9.0 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound could serve as a precursor for prodrugs (e.g., ester derivatives) to enhance bioavailability. Its piperazine moiety is a common pharmacophore in antipsychotics (e.g., quetiapine) .

Material Science

Cyclopropane’s rigidity makes it valuable in polymer cross-linking. Functionalization with pyrimidine could yield photoactive materials for optoelectronics .

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to resolve stereoisomers.

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • ADMET Studies: Assessing pharmacokinetics and metabolic stability in vitro.

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